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molecular formula C11H18O2 B100499 (E)-Ethyl 3-cyclohexylacrylate CAS No. 17343-88-3

(E)-Ethyl 3-cyclohexylacrylate

Cat. No. B100499
M. Wt: 182.26 g/mol
InChI Key: SLGCKLRNFQEFEO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227516B2

Procedure details

to a cooled solution of oxalyl chloride (11.1 μL, 105 mmol) in dichloromethane (250 mL) was added at −78° C. a solution of dimethylsulfoxide (14.6 mL, 206 mmol) in dichloromethane (250 mL). After 5 min at the same temperature cyclohexylmethanol (10.8 mL, 87.5 mmol) and after additional 5 min triethylamine (60.7 mL, 438 mmol) were added. The reaction remained at −78° C. for two hours and then let warm to room temperature. The solvent was removed in vacuo. The resulting aldehyde was used for the next step without further purification. The crude cyclohexanecarbaldehyde was dissolved in toluene (200 mL) and ethanol (150 mL). After 15 min of stirring at 70° C. carbethoxy-methylene triphenylphosphorane (33.6 g, 96.5 mmol) was added in one portion. Stirring was continued for additional 24 hours. The solvent was removed in vacuo. The product was obtained by flash chromatography in 78% yield (12.5 g). 1H NMR (300 MHz, [D6-DMSO]: δ=1.07-1.34 (m, 8H, CH3 and cyclohexyl-CH2), 1.60-1.80 (m, 5H, cyclohexyl-CH2), 2.04-2.18 (m, 1H, cyclohexyl-CH); 4.16 (q, J=7.1 Hz, 2H, EtCH2), 5.74 (dd, J=15.8 Hz and J=1.5 Hz, 1H, C═C—H), 6.89 (dd, J=15.8 Hz and J=6.8 Hz, 1H, C═C—H).
Quantity
11.1 μL
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
60.7 mL
Type
reactant
Reaction Step Three
Name
carbethoxy-methylene triphenylphosphorane
Quantity
33.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH:11]1([CH2:17]O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(N(CC)CC)C.[C:26]([C:31]1C=CC=CC=1P(=C)(C1C=CC=CC=1)C1C=CC=CC=1)([O:28][CH2:29][CH3:30])=[O:27]>ClCCl>[CH2:29]([O:28][C:26](=[O:27])[CH:31]=[CH:17][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1)[CH3:30]

Inputs

Step One
Name
Quantity
11.1 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
14.6 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
C1(CCCCC1)CO
Step Three
Name
Quantity
60.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
carbethoxy-methylene triphenylphosphorane
Quantity
33.6 g
Type
reactant
Smiles
C(=O)(OCC)C1=C(C=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting aldehyde was used for the next step without further purification
DISSOLUTION
Type
DISSOLUTION
Details
The crude cyclohexanecarbaldehyde was dissolved in toluene (200 mL)
ADDITION
Type
ADDITION
Details
was added in one portion
WAIT
Type
WAIT
Details
was continued for additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product was obtained by flash chromatography in 78% yield (12.5 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(C=CC1CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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